molecular formula C10H18N2O2 B13204637 tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate

tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13204637
M. Wt: 198.26 g/mol
InChI Key: NNNAHVYCPMEPGB-UHFFFAOYSA-N
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Description

tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic organic compound featuring a norbornane-like framework (bicyclo[4.1.0]heptane) with two nitrogen atoms at positions 3 and 2. The tert-butyloxycarbonyl (Boc) group at position 3 enhances steric protection and solubility, making it a valuable intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-8-4-7(8)5-11-12/h7-8,11H,4-6H2,1-3H3

InChI Key

NNNAHVYCPMEPGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2CN1

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the bicyclic diazabicyclo[4.1.0]heptane core followed by selective protection of the amine functionalities with tert-butyl carbamate (Boc) groups. The bicyclic core is often accessed via aziridine ring formation or cyclization reactions starting from piperidine or pyrrolidine derivatives.

Key Literature Procedures

Multistep Synthesis from Simple Precursors

A scalable and straightforward synthesis was reported involving orthogonally protected 3,7-diazabicyclo[4.1.0]heptane derivatives as intermediates. The process starts from simple materials such as pyridine and benzyl chloride, proceeding through aziridine intermediates and piperidine ring formation. The key steps include:

  • Formation of aziridinopiperidine intermediates via intramolecular cyclization.
  • Orthogonal protection of the nitrogen atoms using Boc and Cbz (benzyloxycarbonyl) groups to allow selective functionalization.
  • Final isolation of the tert-butyl carbamate-protected diazabicyclo compound.

This method is advantageous for its scalability and the ability to selectively protect nitrogen atoms, which is crucial for subsequent synthetic transformations.

Organolithium and Transition Metal Catalysis Approach

Another advanced method involves lithiation of N-Boc-pyrrolidine followed by transmetallation with zinc chloride and palladium-catalyzed cross-coupling reactions. This approach allows for the formation of bicyclic nitrogen heterocycles with high stereocontrol:

  • Cooling a solution of N-Boc-pyrrolidine with (–)-sparteine ligand in methyl tert-butyl ether (MTBE) to –78 °C.
  • Slow addition of sec-butyllithium (sBuLi) to effect lithiation.
  • Transmetallation with zinc chloride.
  • Palladium-catalyzed coupling to form the bicyclic structure.
  • Subsequent workup and purification yield the Boc-protected diazabicyclo compound.

This method is notable for its precision in stereochemical control and suitability for complex bicyclic amine synthesis.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Aziridine formation Pyridine, benzyl chloride Intramolecular cyclization
Nitrogen protection Boc2O (di-tert-butyl dicarbonate), Cbz-Cl Orthogonal protection strategy
Lithiation sec-Butyllithium at –78 °C, (–)-sparteine ligand Controlled lithiation for regioselectivity
Transmetallation Zinc chloride in diethyl ether Prepares organozinc intermediate
Pd-catalyzed coupling Pd(OAc)2, tri-tert-butylphosphine hydrobromide salt Forms bicyclic ring system
Workup Hexane dilution, water wash, drying over MgSO4 Purification steps

Purification and Characterization

  • The product is typically purified by extraction, washing, drying (e.g., over magnesium sulfate), and concentration under reduced pressure.
  • Characterization involves NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography to confirm the bicyclic structure and stereochemistry.

Stock Solution Preparation and Formulation Data

For practical laboratory use, this compound is prepared in stock solutions at various concentrations, useful for biological assays or further synthetic applications.

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 5.04 1.01 0.50
5 25.22 5.04 2.52
10 50.44 10.09 5.04

Solvents typically used include dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and water or corn oil for in vivo formulations. The preparation involves stepwise addition of solvents with mixing and clarification at each step to ensure solution clarity.

Summary of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Multigram synthesis from pyridine and benzyl chloride Pyridine, benzyl chloride Aziridine formation, orthogonal protection Scalable, straightforward Multiple steps, moderate complexity
Organolithium and Pd-catalyzed coupling N-Boc-pyrrolidine, sBuLi, Pd catalyst Lithiation, transmetallation, Pd-coupling High stereocontrol, precise Requires low temperature, sensitive reagents

Chemical Reactions Analysis

tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The diazabicycloheptane core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks

The bicyclo[4.1.0]heptane core is a common motif, but variations in heteroatom placement and ring size significantly alter chemical behavior:

Compound Name Bicyclo System Heteroatoms Functional Groups Key Properties/Applications Reference
tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] N3, N7 Boc at N3 Intermediate for strained heterocycles
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate [3.1.1] N3, N6 Boc at N3 Bioactive molecule scaffolds
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] N3, O7 Boc at N3 Enhanced stability; lower basicity

Key Observations :

  • Heteroatom Effects : Replacing N7 with O7 (oxa analog) reduces basicity and alters hydrogen-bonding capacity, impacting solubility and interactions in biological systems .

Functional Group Modifications

Substituents on the bicyclic framework tailor compounds for specific synthetic pathways:

Compound Name Substituent Impact on Properties Reference
tert-Butyl 6-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate NH2 at C6 Enables nucleophilic reactions; peptide coupling
tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate CHO at C6 Electrophilic site for cross-coupling reactions
tert-Butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Benzyl at N3 Steric hindrance modulates receptor affinity

Key Observations :

  • Amino Groups: Introduce nucleophilicity for further derivatization (e.g., amide bond formation) .
  • Benzyl Groups : Enhance lipophilicity and steric bulk, influencing pharmacokinetic profiles .

Physicochemical and Toxicological Profiles

Comparative data highlight the influence of structural features on safety and stability:

Compound Name Boiling Point (°C) Density (g/cm³) Acute Oral Toxicity (LD50, rat) Skin Irritation Reference
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 272.5 ± 23.0 1.141 ± 0.06 Not reported No eye irritation
7-Oxabicyclo[4.1.0]hept-3-ylmethyl carboxylate 363.4 ± 17.0 1.2 ± 0.1 >2,959 mg/kg Mild skin irritation

Key Observations :

  • Oxa vs. Diazabicyclo : Oxa analogs exhibit higher boiling points and densities, likely due to stronger intermolecular forces .
  • Toxicity : Diazabicyclo compounds generally show lower acute toxicity compared to oxabicyclo derivatives, which may correlate with reduced metabolic activation .

Biological Activity

tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate (CAS No. 1784643-66-8) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

The compound has a molecular formula of C10H18N2O2C_{10}H_{18}N_{2}O_{2} and a molecular weight of 198.26 g/mol. It is characterized by its bicyclic structure which may contribute to its biological activity.

PropertyValue
Molecular FormulaC10H18N2O2C_{10}H_{18}N_{2}O_{2}
Molecular Weight198.26 g/mol
CAS Number1784643-66-8
Purity>95%
Storage ConditionsDark place, inert atmosphere, 2-8°C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of protecting groups and cyclization techniques to form the bicyclic structure.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily related to its interaction with neurotransmitter systems and potential neuroprotective effects.

Neuroprotective Properties

Studies have shown that compounds similar to this compound can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain, thus potentially enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Acetylcholinesterase Inhibition
In a comparative study involving various bicyclic compounds, tert-butyl derivatives demonstrated significant AChE inhibitory activity with IC50 values indicating their effectiveness in enhancing acetylcholine levels in vitro. For instance, one study reported an IC50 value of approximately 2.7 µM for a structurally similar compound .

The proposed mechanism involves the binding of this compound to the active site of AChE, thereby preventing the hydrolysis of acetylcholine and promoting prolonged cholinergic signaling.

Toxicological Profile

While preliminary studies suggest promising biological activity, it is crucial to evaluate the compound's safety profile through comprehensive toxicological assessments. Current data indicate potential hazards associated with skin and eye irritation upon exposure, necessitating careful handling in laboratory settings .

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